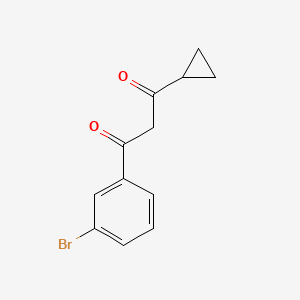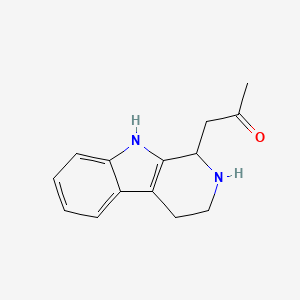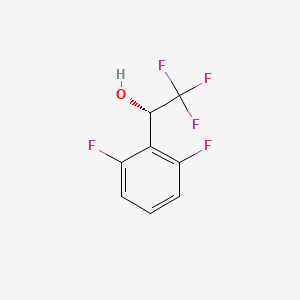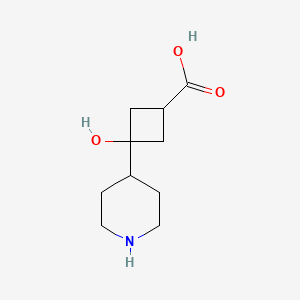
1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione is an organic compound that features a bromophenyl group attached to a cyclopropylpropane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group, and the Clemmensen reduction converts the acyl group to the corresponding alkane.
Industrial Production Methods: Industrial production methods for this compound may involve the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid . This method is advantageous due to its mild reaction conditions, high yield, and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may target mitogen-activated protein kinase pathways, influencing cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(3-Bromophenyl)pyrrolidine: This compound features a bromophenyl group attached to a pyrrolidine ring.
1-(3-Bromophenyl)cyclopropanecarbonitrile: Similar in structure but with a nitrile group instead of a dione.
Uniqueness: 1-(3-Bromophenyl)-3-cyclopropylpropane-1,3-dione is unique due to its combination of a bromophenyl group with a cyclopropylpropane-1,3-dione moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H11BrO2 |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H11BrO2/c13-10-3-1-2-9(6-10)12(15)7-11(14)8-4-5-8/h1-3,6,8H,4-5,7H2 |
Clave InChI |
IBKZKLBGKNECJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)CC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)



![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)


